E7046 - 1369489-71-3

E7046

Catalog Number: EVT-266912
CAS Number: 1369489-71-3
Molecular Formula: C22H18F5N3O4
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palupiprant is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4; EP-4), with potential immunomodulating and antineoplastic activities. Upon oral administration, palupiprant selectively targets, binds to and blocks the activity of immunosuppressive tumor-associated myeloid cells (TAMCs) in the microenvironment. This abolishes TAMC-dependent immunosuppression and reduces tumor cell proliferation. The presence of immunosuppressive myeloid cells in certain tumors is associated with a poor prognosis.
Molecular Structure Analysis

While the provided literature explicitly states the chemical name of E7046 as 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)benzoic acid, detailed analyses of its molecular structure are not presented. [, , , , , , , , , , ]

Mechanism of Action

E7046 exerts its biological effects primarily by antagonizing the EP4 receptor, a key receptor for PGE2. [, , , , , , , , , , ] By blocking the interaction between PGE2 and EP4, E7046 disrupts downstream signaling cascades responsible for various cellular processes, including:

  • Suppression of Myeloid Cell Differentiation: E7046 inhibits the differentiation of monocytes into immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). [, , , ] This effect alters the tumor microenvironment, making it less conducive to tumor growth and more favorable for immune cell activity. [, , , ]
  • Enhancement of Cytotoxic T Cell Activity: Studies indicate that E7046 can potentiate the activity of cytotoxic T cells, key players in the immune system's anti-tumor response. [, , ] This enhanced cytotoxic activity contributes to a more effective immune response against tumor cells. [, , ]
  • Synergistic Effects with Immunotherapies: Research suggests that E7046 can synergize with other immunotherapies, such as anti-PD-1 and anti-CTLA-4 therapies, to enhance their anti-tumor effects. [, , ] This synergy stems from the compound's ability to overcome the immunosuppressive environment often present within tumors, allowing for a more robust immune response. [, , ]
Applications
  • Cancer Therapy: E7046 is being investigated as a potential treatment for various cancers, including colon cancer, breast cancer, and other tumor types with high myeloid cell infiltration. [, , , , , , , , , , , , , ]
  • Immunotherapy Enhancement: Studies have explored the use of E7046 in combination with other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, to enhance their anti-tumor efficacy. [, , ] This combination strategy aims to overcome the immunosuppressive tumor microenvironment and promote a more robust immune response against cancer cells. [, , ]
  • Inflammatory Disease Research: While the primary focus of research on E7046 revolves around cancer, its mechanism of action targeting the PGE2 pathway suggests potential applications in investigating inflammatory diseases. []

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 (PGE2) is an arachidonic acid pathway metabolite and a key mediator of chronic inflammation. [] It exerts a powerful immunosuppressive effect in the tumor microenvironment (TME) through its interaction with four receptors: EP1, EP2, EP3, and EP4. []
  • Relevance: E7046 is a highly selective antagonist of the EP4 receptor, specifically designed to block the binding of PGE2 to EP4 and disrupt its immunosuppressive activity in the TME. [] By inhibiting PGE2 signaling through EP4, E7046 aims to reverse the immunosuppressive environment and promote anti-tumor immunity.

Celecoxib

  • Compound Description: Celecoxib is a selective COX-2 inhibitor, which is an enzyme involved in the production of PGE2. []
  • Relevance: E7046 demonstrated superior efficacy compared to celecoxib in preclinical models of APCMin/+ mice with neoplastic polyp formation. [] While both compounds reduced tumor cell proliferation, E7046 showed a more pronounced effect. [] This suggests that directly targeting EP4 with E7046 might be a more effective strategy than inhibiting COX-2 to control tumor growth in certain contexts.

Denileukin diftitox (ONTAK®)

  • Compound Description: Denileukin diftitox is an IL-2/diphtheria toxin fusion protein, approved for treating relapsed/refractory cutaneous T cell lymphoma. [] It works by selectively depleting regulatory T cells (Tregs). []
  • Relevance: E7777, a new version of denileukin diftitox with an improved manufacturing process, was found to synergize with E7046 in preclinical models. [] The combination significantly enhanced anti-tumor activity, leading to tumor-free survival in some animals. [] This synergy highlights the potential of combining E7046 with Treg-depleting agents like denileukin diftitox for cancer treatment.

PF-04418948

  • Compound Description: PF-04418948 is a selective antagonist of the EP2 receptor. []
  • Relevance: In contrast to E7046, which targets EP4, PF-04418948 was found to block the PGE2-mediated upregulation of COX-2 in intestinal epithelial cells. [] This suggests a differential role of EP2 and EP4 in the inflammatory response and highlights the specificity of E7046 towards EP4.

ONO-8711

  • Compound Description: ONO-8711 is a selective antagonist of the EP1 receptor. []
  • Relevance: Unlike E7046 and PF-04418948, ONO-8711 did not block PGE2-mediated upregulation of COX-2 in intestinal epithelial cells. [] This finding further supports the specific role of EP4, targeted by E7046, in the regulation of COX-2 expression and the inflammatory process.

ER-886046

  • Compound Description: ER-886046 is a novel and specific EP4 antagonist. [] Daily oral administration of ER-886046 inhibited the growth of multiple mouse syngeneic tumor models, with inhibitory activity up to 100%. [] The anti-tumor activity of ER-886046 was T cell-dependent and not observed in T cell-deficient mice. []
  • Relevance: ER-886046 is structurally related to E7046 and exhibits a similar mechanism of action by targeting the EP4 receptor. [] Both compounds demonstrate promising anti-tumor activity in preclinical models, suggesting that targeting the EP4 pathway is a viable approach for cancer treatment.

KF-0210

  • Compound Description: KF-0210 is a potent and selective EP4 antagonist with a good PK and safety profile. [] It demonstrates an inhibitory effect on tumor growth in mouse models of colorectal and breast cancers. []
  • Relevance: Like E7046, KF-0210 targets the EP4 receptor and shows promising anti-tumor activity. [] The combination of KF-0210 with PD-1/PD-L1 antibodies demonstrated superior therapeutic effects compared to monotherapy, similar to observations with E7046. [] This highlights the potential of EP4 antagonists, including E7046 and KF-0210, for combination cancer immunotherapy.

Properties

CAS Number

1369489-71-3

Product Name

Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-

IUPAC Name

4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid

Molecular Formula

C22H18F5N3O4

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1

InChI Key

MKLKAQMPKHNQPR-NSHDSACASA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

E7046; E-7046; E 7046.

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.